molecular formula C23H19N7O2S2 B5027092 N~1~-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-[3-(2-QUINOLYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]-1-BENZENESULFONAMIDE

N~1~-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-[3-(2-QUINOLYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]-1-BENZENESULFONAMIDE

Cat. No.: B5027092
M. Wt: 489.6 g/mol
InChI Key: LORLRKVJJJVFMO-UHFFFAOYSA-N
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Description

N~1~-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-[3-(2-QUINOLYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by its unique structure, which includes a pyrimidine ring, a quinoline moiety, and a triazole ring

Properties

IUPAC Name

N-(4,6-dimethylpyrimidin-2-yl)-4-(3-quinolin-2-yl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N7O2S2/c1-14-13-15(2)25-22(24-14)29-34(31,32)18-10-8-17(9-11-18)30-21(27-28-23(30)33)20-12-7-16-5-3-4-6-19(16)26-20/h3-13H,1-2H3,(H,28,33)(H,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LORLRKVJJJVFMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N3C(=NNC3=S)C4=NC5=CC=CC=C5C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N7O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-[3-(2-QUINOLYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]-1-BENZENESULFONAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate aldehyde and a guanidine derivative under acidic conditions.

    Quinoline Moiety Introduction: The quinoline moiety can be introduced through a Friedländer synthesis, which involves the reaction of aniline with a ketone in the presence of a Lewis acid catalyst.

    Triazole Ring Formation: The triazole ring can be formed through a cyclization reaction involving a hydrazine derivative and an appropriate nitrile.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N~1~-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-[3-(2-QUINOLYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N~1~-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-[3-(2-QUINOLYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]-1-BENZENESULFONAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-[3-(2-QUINOLYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Alternatively, it may act as a receptor ligand, modulating receptor activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • **N~1~-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-[3-(2-QUINOLYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]-1-BENZENESULFONAMIDE
  • **this compound

Uniqueness

The uniqueness of N1-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-[3-(2-QUINOLYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]-1-BENZENESULFONAMIDE lies in its specific combination of structural features, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets and undergo various chemical reactions makes it a versatile compound for scientific research and industrial applications.

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